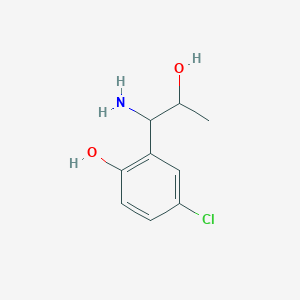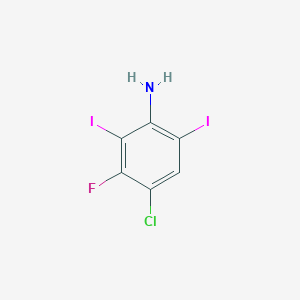
4-Chloro-3-fluoro-2,6-diiodobenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluoro-2,6-diiodobenzenamine is an organic compound with the molecular formula C6H3ClFI2N It is a halogenated aromatic amine, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2,6-diiodobenzenamine typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives. The process may include:
Nitration: Aniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to form the corresponding amine.
Halogenation: Sequential halogenation reactions are carried out to introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2,6-diiodobenzenamine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzenamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-3-fluoro-2,6-diiodobenzenamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2,6-diiodobenzenamine involves its interaction with molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring can influence the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application, such as its use in biological assays or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroiodobenzene: A similar halogenated benzene derivative with different substitution patterns.
2-Chloro-4-fluoro-1-iodobenzene: Another halogenated benzene with chlorine, fluorine, and iodine atoms in different positions.
Uniqueness
4-Chloro-3-fluoro-2,6-diiodobenzenamine is unique due to the specific arrangement of halogen atoms and the presence of an amine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H3ClFI2N |
|---|---|
Molecular Weight |
397.35 g/mol |
IUPAC Name |
4-chloro-3-fluoro-2,6-diiodoaniline |
InChI |
InChI=1S/C6H3ClFI2N/c7-2-1-3(9)6(11)5(10)4(2)8/h1H,11H2 |
InChI Key |
DKPPDEUKKFURDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)N)I)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


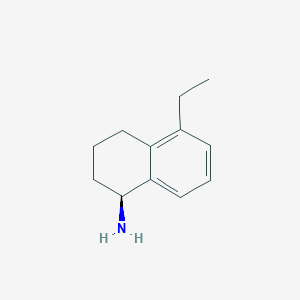
![4-Chloro-5-iodo-2-methylbenzo[D]thiazole](/img/structure/B13052614.png)
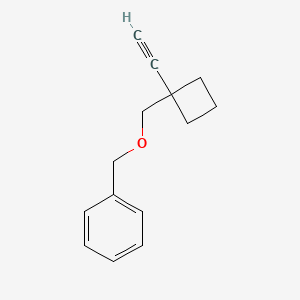
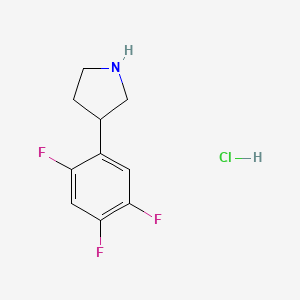
![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)
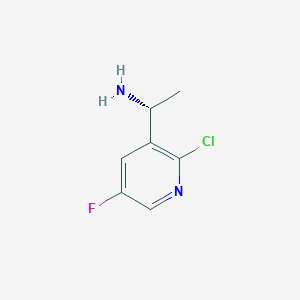

![(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052632.png)


![Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B13052646.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate](/img/structure/B13052647.png)
![5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052665.png)
